Croomionidine
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Overview
Description
Croomionidine is a natural product found in Croomia japonica with data available.
Scientific Research Applications
Chemical Constituents of Croomia Japonica
Croomionidine, identified as a new steroid alkaloid, was isolated from the roots of Croomia japonica Miq. alongside other compounds like pachysamine A, croomine, and didehydrocroomine. The structural identification was achieved using various techniques including IR, MS, 1H NMR, 13C NMR, and chemical conversion (Lin, Cai, Ying, & Feng, 1993).
Environmental Applications
In a different context, research focusing on chromium (Cr(VI)) removal from aqueous solutions utilized ion-imprinted polymers, though not directly related to this compound, it highlights the broader scope of research in the field of environmental applications of similar compounds (Bayramoglu & Arica, 2011).
Pharmacological Research
Coptidis Rhizoma, containing various secondary metabolites like alkaloids and flavonoids, is used in Traditional Chinese Medicine. While this compound isn't specifically mentioned, this research demonstrates the interest in similar alkaloid compounds for their potential pharmacological benefits (Meng, Wu, Yin, Lin, Wang, & Zhang, 2018).
Material Science and Nanotechnology
Research in material science, particularly involving superparamagnetic iron oxide nanoparticles (SPION) for biomedical applications, also intersects indirectly with the study of complex organic compounds like this compound (Gupta & Gupta, 2005).
Properties
CAS No. |
150036-82-1 |
---|---|
Molecular Formula |
C24H42N2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C24H42N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22,25H,8-15H2,1-6H3/t16-,18+,19-,20+,21-,22-,23-,24+/m0/s1 |
InChI Key |
ZTDNKQJEIFATQN-QAKNPMBRSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)NC)C)C)N(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)C)N(C)C |
Synonyms |
croomionidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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